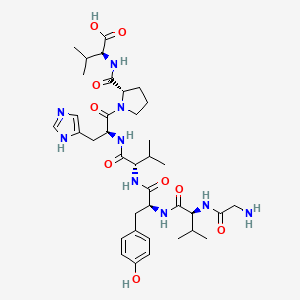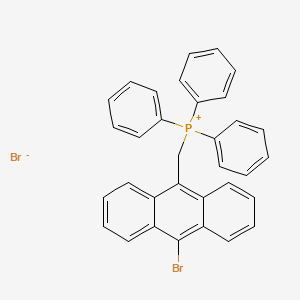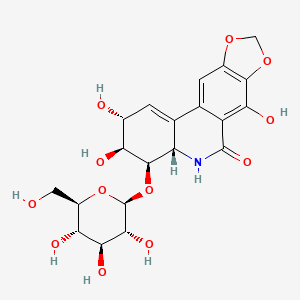![molecular formula C24H22F7N7O3 B12385573 (2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one CAS No. 1808258-99-2](/img/structure/B12385573.png)
(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a tetrazole ring, and a dihydropyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Introduction of the cyclopropylmethyl group: This can be achieved through alkylation reactions.
Formation of the dihydropyridinone core: This step may involve condensation reactions.
Introduction of the trifluorobutoxyphenyl group: This can be done through nucleophilic substitution reactions.
Formation of the tetrazole ring: This can be achieved through cycloaddition reactions.
Final assembly: The final compound is assembled through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its structure suggests that it could act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor modulation: The compound may interact with cell surface receptors, altering cellular signaling pathways.
Ion channel modulation: The compound may affect the function of ion channels, influencing cellular excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one: A similar compound with slight modifications in the functional groups.
This compound: Another similar compound with variations in the ring structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
1808258-99-2 |
|---|---|
Formule moléculaire |
C24H22F7N7O3 |
Poids moléculaire |
589.5 g/mol |
Nom IUPAC |
(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one |
InChI |
InChI=1S/C24H22F7N7O3/c25-17-10-14(41-9-1-7-23(26,27)28)4-5-16(17)22(24(29,30)31)11-15(18-6-8-37(34-18)12-13-2-3-13)19(20(39)32-22)38-21(40)33-35-36-38/h4-6,8,10,13H,1-3,7,9,11-12H2,(H,32,39)(H,33,36,40)/t22-/m0/s1 |
Clé InChI |
VFFPVFKSCNJAMO-QFIPXVFZSA-N |
SMILES isomérique |
C1CC1CN2C=CC(=N2)C3=C(C(=O)N[C@@](C3)(C4=C(C=C(C=C4)OCCCC(F)(F)F)F)C(F)(F)F)N5C(=O)NN=N5 |
SMILES canonique |
C1CC1CN2C=CC(=N2)C3=C(C(=O)NC(C3)(C4=C(C=C(C=C4)OCCCC(F)(F)F)F)C(F)(F)F)N5C(=O)NN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


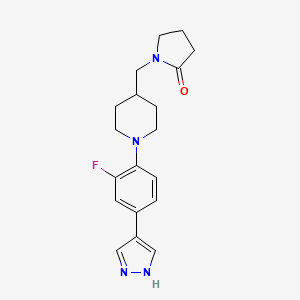
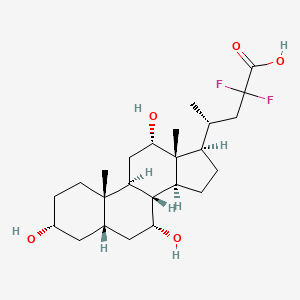
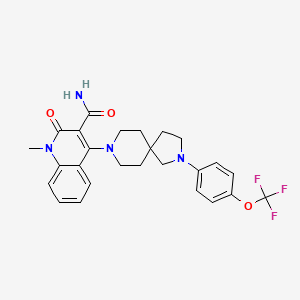
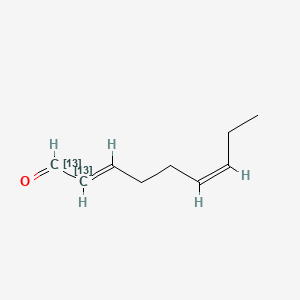

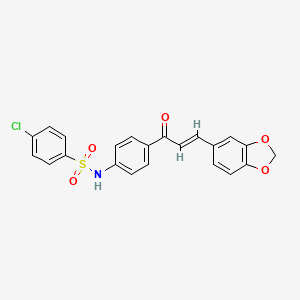
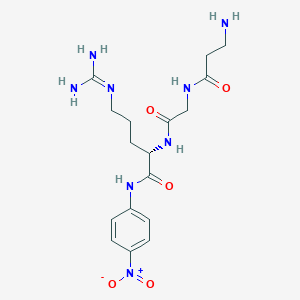
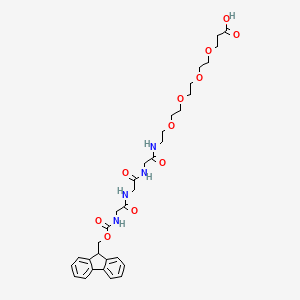
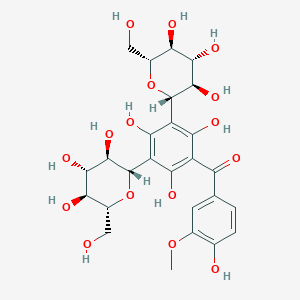
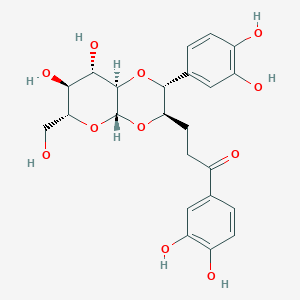
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
